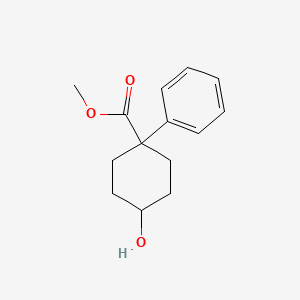![molecular formula C12H17N5 B13013151 N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine is a complex organic compound that belongs to the class of triazolo compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazolo ring fused with a cinnoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cinnoline derivative, the triazolo ring can be introduced through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of bulk chemicals and reagents would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine involves its interaction with specific molecular targets. The triazolo ring structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets would depend on the specific application and further research is often required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(6,7,8,9-tetrahydro-5h-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine: Another triazolo compound with a similar structure but different ring fusion, leading to distinct chemical properties.
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine: A related compound with a pyrazine ring, used in different chemical reactions and applications.
Uniqueness
N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine is unique due to its specific ring structure and the presence of both triazolo and cinnoline rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17N5 |
|---|---|
Molecular Weight |
231.30 g/mol |
IUPAC Name |
N-methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine |
InChI |
InChI=1S/C12H17N5/c1-8-3-4-10-9(5-8)6-11-14-15-12(7-13-2)17(11)16-10/h6,8,13H,3-5,7H2,1-2H3 |
InChI Key |
AFWDHFYRNLYVND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NN3C(=NN=C3CNC)C=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)


![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)





![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)
